2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide -

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Catalog Number: EVT-3605465
CAS Number:
Molecular Formula: C15H16N6OS2
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound serves as a precursor in the synthesis of methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

Compound Description: Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS) is synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and used as a ligand for the synthesis of a Hg(II) complex.

N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)amino)acetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. Notably, compound D-III demonstrated the highest protection against PTZ-induced convulsions (80% at 20 mg/kg).

N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide Compounds

Compound Description: This series of compounds, incorporating both 1,2,4-triazole and naphthalene moieties, was previously investigated for α-glucosidase inhibition.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Compound Description: This compound, a derivative of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds, incorporates a 4-ethyl substituent instead of 4-phenyl on the 1,2,4-triazole ring.

N-phenyl 2-{[5-(naphthalen-1-ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide 5a

Compound Description: This compound, also featuring a 4-ethyl substituent instead of 4-phenyl, was synthesized with a yield of up to 91%. Its structure was confirmed using spectroscopic techniques.

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide 5g

Compound Description: This compound, with a 3-hydroxy substitution on the N-phenylacetamide moiety, showed promising α-glucosidase inhibitory potential with an IC50 of 158.4 ± 3.4 μM, which was superior to the positive control, acarbose (IC50 = 351.3 ± 1.8 μM). Molecular docking studies suggested strong hydrogen bonding with Asp1526 and other hydrophobic interactions within the α-glucosidase binding pocket.

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound incorporates both 1,2,4-triazole and cyclobutane rings. It was synthesized and analyzed using X-ray diffraction and DFT calculations. X-ray studies revealed weak intermolecular C—O ···π interactions and D—H ···A and D—H ···π hydrogen bonds.

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide Derivatives

Compound Description: These derivatives were synthesized and screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activities.

Ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4- triazol-3-yl) thio)acetate (4)

Compound Description: This ester was synthesized as an intermediate in the development of new Schiff base derivatives and 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione. These compounds were evaluated for their antimicrobial activities.

2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide (5)

Compound Description: This hydrazide derivative was prepared from ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl) thio)acetate and further used to synthesize new Schiff base derivatives and 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione, which were evaluated for their antimicrobial activities.

N-(4- methoxy phenyl)-2-{((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetyl} hydrazinecarbothioamide (7)

Compound Description: This compound was synthesized from 2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide and served as an intermediate in the synthesis of 4-(4- methoxy phenyl)-5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4- triazol-3-yl)thio) methoxy }-4H-1,2,4-triazole-3- thiol, which was further transformed into 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione. These compounds were evaluated for their antimicrobial activities.

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description: This compound was synthesized from 4-(4- methoxy phenyl)-5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4- triazol-3-yl)thio) methoxy }-4H-1,2,4-triazole-3- thiol and evaluated for its antimicrobial activity.

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of this compound revealed the formation of centrosymmetric dimers with an R22(16) ring motif, mediated by pairwise N—H⋯N hydrogen bonds. The dimers further interact through C—H⋯O and C—H⋯π interactions to create a complex three-dimensional structure.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives

Compound Description: These derivatives were synthesized and screened for in vitro antibacterial, antifungal, antioxidant, and anti-inflammatory activities. Some derivatives (KA3, KA4, KA7, KA9, KA11, and KA14) displayed promising biological activity, especially those containing electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring.

N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

Compound Description: These compounds were synthesized and characterized using elemental analysis, 1H NMR spectroscopy, and IR spectrophotometry. Preliminary screening using PASS On-line ® software and molecular docking was performed to predict potential biological activities.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds, representing coumarin-1,2,4-triazol-3-thioether hybrids, was synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]py rimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and derivatives

Compound Description: This compound and its derivatives, including 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin4(3H)-ones and 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines, were synthesized and evaluated for their antimicrobial activity. Some compounds showed activity against Candida albicans fungi.

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

Compound Description: This compound, belonging to the 5-(4-pyridinyl)-1,2,4-triazole chemotype, demonstrated the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and modulate PD markers in vivo.

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: These hydrazones, derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, demonstrated cytotoxicity against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines in 3D cell cultures.

N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This hydrazone derivative exhibited the ability to inhibit cancer cell migration and showed relative selectivity toward cancer cells. It is considered a potential candidate for further testing as an antimetastatic agent.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h) Derivatives

Compound Description: These derivatives were investigated for their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3).

N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f)

Compound Description: This compound displayed the highest cytotoxicity among the series, inducing significant apoptosis and inhibiting MMP-9.

7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline Derivatives

Compound Description: These compounds were synthesized by combining 1,2,4-triazole-3-thiol and theophylline moieties.

Properties

Product Name

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C15H16N6OS2

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C15H16N6OS2/c1-3-21-13(11-7-5-4-6-8-11)18-20-15(21)23-9-12(22)16-14-19-17-10(2)24-14/h4-8H,3,9H2,1-2H3,(H,16,19,22)

InChI Key

NIHXMCZADALLBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.